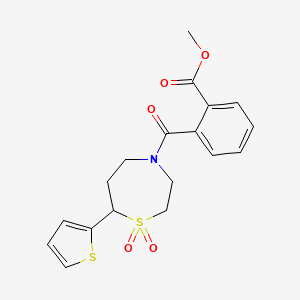

![molecular formula C19H24O2 B2379059 2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane CAS No. 351330-03-5](/img/structure/B2379059.png)

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

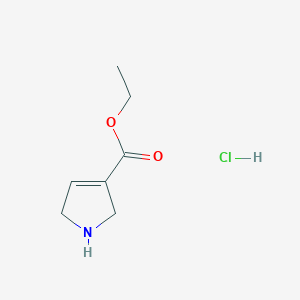

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, also known as AFO, is a synthetic organic compound with a unique structure. It has a CAS Number of 351330-03-5 and a molecular weight of 284.4 . The IUPAC name for this compound is 4-(1-adamantyl)phenyl 2-oxiranylmethyl ether .

Synthesis Analysis

Functionally substituted oxiranes, including this compound, were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid . The synthesis involved reactions of adamantyl-substituted epibromohydrins with nitrogen, oxygen, and sulfur nucleophiles .Molecular Structure Analysis

The molecular formula of this compound is C19H24O2 . The InChI code for this compound is 1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 .Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins reacted with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . 2-(Adamantan-1-yl)-3-hydroxypropanoic acid was obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid . Acid-catalyzed ring opening of aminomethyloxiranes afforded trifunctional derivatives, adamantane-containing aminohalohydrins .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Functionally substituted oxiranes, including adamantyl-substituted ones, have been synthesized using epoxidation processes. Adamantyl-substituted epibromohydrins have been found to react with various nucleophiles, leading to halogen substitution products. Specific examples include the synthesis of 2-(Adamantan-1-yl)-3-hydroxypropanoic acid and aminomethyloxiranes which afford trifunctional derivatives and adamantane-containing aminohalohydrins (Leonova, Permyakova, Baimuratov, & Klimochkin, 2020).

Spirooxiranes and Spiroheterocyclic Adamantane Derivatives

Spirooxiranes derived from adamantane have been synthesized for the preparation of spiroheterocyclic adamantane derivatives. These derivatives are synthesized through reactions involving adamantane with various chloro compounds in the presence of lithium bis(trimethylsilyl)amide. The process results in the formation of slightly colored oily liquids (Mokhov, Popov, & Tankabekyan, 2013).

Chemiluminescent Studies

Oxirane derivatives with adamantane structures have been identified as novel chemiluminescent precursors. They demonstrate characteristic chemiluminescent abilities when treated with alkaline H2O2 and subsequent acidic treatment. The chemiluminescent profile of these compounds varies based on the acid used in the trigger reaction (Miyashita et al., 2001).

Adamantane-Based Ester Derivatives

Adamantyl-based compounds, including ester derivatives, have been synthesized and studied for their structural aspects. These compounds have shown significant antioxidant activities and potential for anti-inflammatory applications. The adamantyl moiety in these compounds serves as an efficient building block for synthesizing various derivatives (Kumar et al., 2015).

Wirkmechanismus

Target of Action

It’s known that oxiranes, the class of compounds to which this molecule belongs, are often involved in reactions with various nucleophiles .

Mode of Action

2-[4-(Adamantan-1-yl)phenoxymethyl]oxirane, like other oxiranes, can undergo ring-opening reactions with high stereo- and regioselectivity by the action of various nucleophiles . This can lead to the production of vicinal di- or trifunctional derivatives .

Eigenschaften

IUPAC Name |

2-[[4-(1-adamantyl)phenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-3-17(20-11-18-12-21-18)4-2-16(1)19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15,18H,5-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQNMQHSQADGKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC5CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

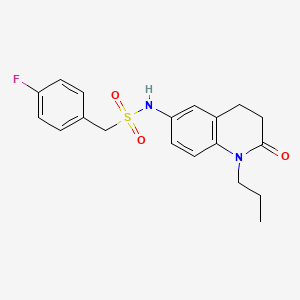

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2378976.png)

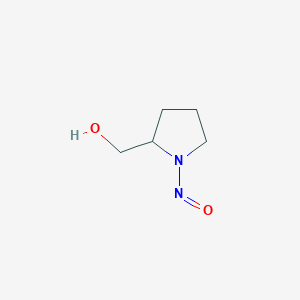

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

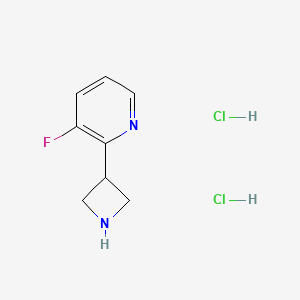

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378986.png)

![(2Z)-2-[(2-chloropyridin-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2378988.png)

![({3-[2-(acetylamino)ethyl]-1H-indol-5-yl}oxy)acetic acid](/img/structure/B2378989.png)

![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2378990.png)

![N-(3-acetamidophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2378991.png)